2-Methoxyazulene

Description

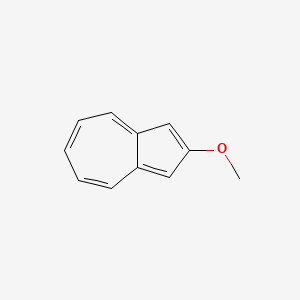

Structure

2D Structure

Properties

IUPAC Name |

2-methoxyazulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-12-11-7-9-5-3-2-4-6-10(9)8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNQLJUHQULRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=CC2=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447974 | |

| Record name | Azulene, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36044-37-8 | |

| Record name | Azulene, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Methylation of 2-Hydroxyazulene Derivatives

The most widely reported method for synthesizing 2-methoxyazulene involves the methylation of 2-hydroxyazulene precursors. Ethyl 2-hydroxyazulene-1-carboxylate serves as a common starting material, as demonstrated by Okujima et al.. Treatment with dimethyl sulfate (2.2 equivalents) in acetonitrile, catalyzed by anhydrous potassium carbonate (2.0 equivalents), yields ethyl this compound-1-carboxylate in 87% yield after 6 hours under reflux. This reaction proceeds via nucleophilic substitution at the hydroxyl group, with the electron-rich azulene ring facilitating deprotonation.

Critical parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., MeCN, acetone) enhance reaction rates by stabilizing transition states.

- Base stoichiometry : Excess potassium carbonate prevents acid-catalyzed decomposition of the azulene core.

- Temperature control : Reflux conditions (≈80°C) balance reaction kinetics and byproduct formation.

The product is typically purified via recrystallization from benzene or ethanol, with melting points reported at 66–67°C. Infrared (IR) spectroscopy confirms successful methylation through the disappearance of the hydroxyl stretch (≈3200 cm⁻¹) and the appearance of methoxy C–O vibrations at 1265 cm⁻¹.

Industrial-Scale Production Techniques

Patent literature describes scalable protocols for this compound derivatives. A representative procedure involves:

- Methylation : Reacting 2-hydroxyazulene with chloromethyl methyl ether (1.5 equivalents) in acetone at −5 to 5°C for 30–60 minutes.

- Workup : Extraction with toluene/aqueous NaHCO₃, followed by solvent distillation.

- Crystallization : Isopropanol/heptane mixtures precipitate the product at >95% purity.

This method achieves 82% yield with reduced byproduct formation compared to classical dimethyl sulfate approaches. Industrial reactors often employ continuous flow systems to maintain low temperatures and improve mixing efficiency.

Spectroscopic Characterization and Quality Control

1H NMR spectroscopy provides definitive evidence of methoxy group incorporation. For ethyl this compound-1-carboxylate, the methoxy proton resonance appears as a singlet at δ 4.24 ppm, while the ethoxy group shows characteristic quartets (δ 4.57 ppm) and triplets (δ 1.57 ppm). UV-Vis spectra exhibit bathochromic shifts compared to unsubstituted azulene, with λmax at 360 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in dichloromethane.

High-performance liquid chromatography (HPLC) methods utilizing C18 columns and acetonitrile/water gradients (70:30 to 95:5 over 20 minutes) achieve baseline separation of this compound from common impurities.

Recent advances focus on catalytic methylation using dimethyl carbonate (DMC) as a green methylating agent. Preliminary studies show 60–65% yields under microwave irradiation (100°C, 1 hour), though scalability remains challenging. Additionally, photochemical methods for regioselective methoxy group introduction are under investigation, leveraging azulene’s inherent photoactivity.

Future research should address:

- Catalyst development : Designing Lewis acids that enhance paraformaldehyde reactivity without azulene decomposition.

- Continuous flow synthesis : Improving throughput for pharmaceutical applications.

- Computational modeling : Predicting substituent effects on azulene’s aromatic sextet.

Chemical Reactions Analysis

Reaction with Active Methylenes

2-Methoxyazulene derivatives participate in cycloaddition and substitution reactions with active methylene compounds (e.g., malononitrile, diethyl malonate). For example:

-

Substrate : this compound derivatives (e.g., ethyl this compound-1-carboxylate)

-

Reagents : Malononitrile, diethyl malonate, or ethyl cyanoacetate

-

Conditions : Base (EtONa or t-BuNH<sub>2</sub>), reflux in ethanol or aprotic solvents.

-

Products : 1,2,3-Trisubstituted azulenes (e.g., 2-aminoazulenes 29a , 30a ) via [8+2] cycloaddition and subsequent decarboxylation .

Mechanism :

-

Base-induced deprotonation of the active methylene.

-

[8+2] Cycloaddition with the this compound scaffold.

-

Decarboxylation/elimination to yield substituted azulenes.

Key Data :

| Starting Material | Active Methylene | Product | Yield (%) |

|---|---|---|---|

| 13a (R = CO<sub>2</sub>Et) | Malononitrile | 29a | 85–93 |

| 13b (R = Ac) | Ethyl cyanoacetate | 30a | 72 |

Condensation with Aldehydes

This compound derivatives undergo aldol-like condensations to form functionalized azulenes:

-

Substrate : Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate (73.A )

-

Reagents : Aldehydes (e.g., benzaldehyde), morpholine catalyst

-

Conditions : Neat conditions, 60–90°C

-

Products : Azulene derivatives (73.D ) with yields of 60–90% .

Application : Synthesis of lipoxygenase inhibitors .

Decarboxylation and Functionalization

Decarboxylation of this compound esters generates parent azulene structures:

-

Substrate : 3-Ethoxycarbonyl-2-methoxyazulene (13a )

-

Conditions : 75% H<sub>2</sub>SO<sub>4</sub> or 100% H<sub>3</sub>PO<sub>4</sub>, 80–100°C

-

Products : Azulene (17 ) via decarboxylation (yield: 85–90%) .

Application : Preparation of unsubstituted azulenes for further derivatization .

Electrophilic Substitution

This compound undergoes electrophilic substitution at the electron-rich five-membered ring:

-

Reagents : Acetyl chloride, bromine

-

Conditions : Lewis acid catalysts (e.g., AlCl<sub>3</sub>)

-

Products : 1-Acetyl-2-methoxyazulene or 1-bromo-2-methoxyazulene .

Regioselectivity : Substitution occurs preferentially at the 1-position due to electron-donating methoxy group directing effects .

Scientific Research Applications

Azulene and its derivatives have garnered interest for their potential applications in pharmaceuticals and organic materials . Specifically, 2-methoxyazulene derivatives have been investigated for various biological activities, including anti-inflammatory and anticancer properties .

Anti-inflammatory Applications

Guaiazulene, a derivative of azulene, has demonstrated anti-inflammatory effects in experiments . Photodynamic therapy using guaiazulene and a red laser reduced inflammatory markers in peripheral blood cells, suggesting its potential in treating inflammatory conditions like oral mucosal inflammation . Zongchen Ma et al. synthesized guaiazulene derivatives and assessed their anti-inflammatory activity using sulfonamides and chalcones, indicating the potential of azulene-based compounds in managing inflammatory processes .

Anticancer Applications

Research indicates that azulene derivatives exhibit anticancer activity. Tereza Brogyányi et al. (2022) discovered that azulene hydrazide-hydrazones have a strong affinity for iron(II) ions and demonstrated cytotoxic effects against pancreatic cancer cell lines while showing better selectivity towards cancer cells than healthy cells . These compounds may induce mitophagy, suggesting a promising direction for developing selective anticancer agents . Another study synthesized azulene derivatives with inhibitory properties against tyrosine kinase receptors, such as fms-like tyrosine kinase 3 (FLT-3), which is crucial in leukemia development . These derivatives present prospects for anticancer drug research, offering potential treatments for FLT-3-activated cancers .

Cytotoxicity and Tumor Specificity

Investigations into the cytotoxicity of azulene derivatives against human oral tumor cell lines have been conducted . While azulene itself showed low cytotoxicity against both human tumor and normal cells, certain derivatives, such as methyl 7-isopropyl-2-methoxyazulene-1-carboxylate, exhibited higher tumor-specific cytotoxicity . This compound induced apoptotic cell death, suggesting its potential use in chemotherapy for mucous membrane diseases .

Material Science Applications

Azulene derivatives have gained interest in materials chemistry . Katagiri and co-workers have reported the preparation and characterization of 2-azulenyl group-substituted 2,2’-bithiophene . Additionally, the synthesis of triarylazulenes has been achieved through new synthetic methodologies, enabling selective placement of substituents, indicating their utility in creating complex organic materials .

Detection of Reactive Species

AzuFluor® 483-Bpin, an azulene derivative, shows fluorescence upon reaction with reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are associated with diseases like cancer and cardiovascular disease . This derivative can stain living cells and show luminescence upon reaction with intracellular ROS and RNS, suggesting its application for direct detection of ROS and RNS in living cells .

Limitations and Future Directions

Mechanism of Action

The mechanism of action of 2-Methoxyazulene involves its interaction with various molecular targets. Its aromatic structure allows it to participate in electron transfer reactions, which can influence biological pathways. For example, its derivatives can interact with cellular components, leading to potential therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The substituent type and position on azulene significantly influence synthetic outcomes. Below is a comparative analysis:

- However, unsubstituted azulene or 6-tert-butylazulene (with a bulky electron-donating group) shows superior yields in calix[4]azulene synthesis, likely due to reduced steric hindrance or optimized electronic interactions .

- Steric Considerations : The tert-butyl group at position 6 in 6-tert-butylazulene may enhance solubility or prevent side reactions, contributing to higher yields compared to this compound .

Electronic and Structural Implications

- Methoxy vs. In contrast, the tert-butyl group in 6-tert-butylazulene provides steric bulk without significant electronic modulation, favoring macrocycle formation .

- Positional Isomerism : 1-Methoxycarbonylazulene (position 1) and this compound (position 2) demonstrate how substituent placement affects conjugation pathways. Position 1 substitution in azulene-porphyrin hybrids enables larger conjugated systems, whereas position 2 substitution may disrupt symmetry or electronic delocalization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxyazulene, and what methodological considerations are critical for reproducibility?

- Answer : The primary synthesis involves thermal decarboxylation of precursor compounds at 260°C under reduced pressure (100 Torr), followed by chromatography for purification . Hydrolysis of this compound using hydrobromic acid (HBr) yields 2-Hydroxyazulene, a stable derivative that exhibits keto-enol tautomerism . Key considerations include precise temperature control, vacuum conditions to prevent decomposition, and chromatographic solvent selection (e.g., hexane-ethyl acetate mixtures) to isolate pure products.

Q. How does the acidity of this compound derivatives compare to phenolic compounds?

- Answer : Hydrolysis of this compound produces 2-Hydroxyazulene, which has a pKa of 8.71 in water, significantly lower than phenol (pKa ~9.95) and naphthol (pKa ~9.4). This heightened acidity is attributed to resonance stabilization of the conjugate base within the azulene framework . Methodologically, potentiometric titration or UV-Vis spectrophotometry under controlled pH conditions can validate these values.

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis data for this compound derivatives?

- Answer : Discrepancies between calculated and observed elemental composition (e.g., C: 54.83% vs. 55.15% in C₂₆H₂₃O₁₀N₃S) may arise from incomplete purification, side reactions, or hygroscopicity . To mitigate these:

- Repeat analyses with freshly recrystallized samples.

- Validate instrument calibration using certified reference materials.

- Report uncertainties and employ complementary techniques (e.g., high-resolution mass spectrometry).

Q. What experimental strategies are effective for studying keto-enol tautomerism in 2-Hydroxyazulene?

- Answer : 2-Hydroxyazulene’s tautomeric equilibrium can be probed via:

- NMR spectroscopy : Monitor chemical shifts of enolic protons in deuterated solvents (e.g., DMSO-d₆).

- UV-Vis spectroscopy : Track absorbance changes associated with tautomeric forms under varying pH .

- Computational modeling : Density functional theory (DFT) calculations to compare relative stability of tautomers.

Q. How should researchers design experiments to optimize this compound synthesis yield?

- Answer : Employ a design of experiments (DoE) approach:

- Variables : Temperature (240–280°C), pressure (50–150 Torr), and reaction time.

- Response surface methodology : Identify optimal conditions for maximum yield .

- Post-synthetic analysis : Use TLC or HPLC to quantify unreacted precursors and byproducts.

Data Interpretation & Reporting

Q. What ethical and methodological standards apply when reporting contradictory spectral or analytical data?

- Answer :

- Transparency : Disclose all raw data, including failed experiments, to avoid publication bias .

- Reproducibility : Provide detailed protocols (e.g., chromatographic gradients, NMR parameters).

- Attribution : Cite prior methodologies (e.g., Nozoe et al.’s decarboxylation technique) to contextualize findings .

Q. How can researchers validate the purity of this compound derivatives for bioimaging applications?

- Answer :

- Multi-modal characterization : Combine melting point analysis, HPLC (≥95% purity), and ¹H/¹³C NMR.

- Fluorescence quenching assays : Test for residual metal catalysts (e.g., Pd, Cu) that may interfere with imaging .

Tables for Key Data

| Property | 2-Hydroxyazulene | 6-Hydroxyazulene | Phenol |

|---|---|---|---|

| pKa (water) | 8.71 | 7.38 | ~9.95 |

| Tautomerism | Yes | Not reported | No |

| Synthetic Parameter | Optimal Value | Source |

|---|---|---|

| Decarboxylation Temperature | 260°C | |

| Pressure | 100 Torr | |

| Chromatography Solvent | Hexane-ethyl acetate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.